3-(3-Hydroxypropyl)phenylboronic acid

Catalog No.
S1898475
CAS No.
736989-98-3
M.F
C9H13BO3
M. Wt
180.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Hydroxypropyl)phenylboronic acid

CAS Number

736989-98-3

Product Name

3-(3-Hydroxypropyl)phenylboronic acid

IUPAC Name

[3-(3-hydroxypropyl)phenyl]boronic acid

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

InChI

InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2

InChI Key

OTCBPHAZRFXGKH-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)CCCO)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)CCCO)(O)O
  • Protein-Protein Interactions

    Boronic acids are known for their ability to reversibly bind with certain carbohydrates. This property can be used to study protein-protein interactions where carbohydrates are involved in the binding mechanism. By attaching 3-(3-Hydroxypropyl)phenylboronic acid to a protein of interest, scientists could potentially investigate its interactions with other proteins that have carbohydrate binding sites [].

  • Enzyme Inhibitors

    Some boronic acids can function as enzyme inhibitors by mimicking the natural substrates of the enzyme. The structure of 3-(3-Hydroxypropyl)phenylboronic acid might allow it to bind to the active site of certain enzymes, potentially leading to the development of new drugs [].

  • Material Sciences

    Boronic acids can be used in the development of new materials with unique properties. For instance, they can be incorporated into polymers to create materials that are responsive to changes in sugar concentration []. The specific properties of 3-(3-Hydroxypropyl)phenylboronic acid in material science applications remain unexplored.

3-(3-Hydroxypropyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group at the 1-position and a 3-hydroxypropyl group at the 3-position. The boronic acid moiety is composed of a boron atom bonded to two hydroxyl groups, while the 3-hydroxypropyl side chain introduces an additional hydroxyl group to the molecule .

The compound has a molecular weight of 180.0 g/mol and exists as a solid at room temperature. It is classified as harmful if swallowed or in contact with skin, indicating the need for proper handling and safety precautions .

  • Glycosidase inhibitors: The boronic acid group can reversibly bind to sugars, potentially inhibiting enzymes (glycosidases) that break down carbohydrates []. This has implications for research in diabetes and other diseases involving carbohydrate metabolism.
  • Protein-protein interaction modulators: 3-HPBA can be used as a probe to study protein-protein interactions due to its ability to form reversible covalent bonds with specific amino acid residues.
, primarily due to the reactivity of its boronic acid group. Some notable reactions include:

  • Suzuki-Miyaura coupling: This compound can serve as a boronic acid partner in palladium-catalyzed cross-coupling reactions with aryl halides, forming new carbon-carbon bonds.
  • Esterification: The boronic acid group can react with diols to form cyclic boronate esters. This reaction is reversible and pH-dependent, making it useful for various applications .
  • Oxidation: Under appropriate conditions, the boronic acid can be oxidized to form phenols.
  • Complexation: The compound can form complexes with various Lewis bases, including amines and carboxylates.

While specific biological activities of 3-(3-Hydroxypropyl)phenylboronic acid are not extensively reported in the provided search results, phenylboronic acids, in general, exhibit interesting biological properties:

  • Enzyme inhibition: Some phenylboronic acids can inhibit certain enzymes, particularly those with active site serine residues.
  • Sugar sensing: The ability to form reversible covalent bonds with diols makes these compounds useful for detecting and sensing sugars in biological systems .
  • Potential therapeutic applications: Various phenylboronic acids have been investigated for their potential use in drug delivery systems and as therapeutic agents.

  • Lithiation-borylation: Starting from a suitably substituted aryl halide, lithiation followed by reaction with a trialkyl borate and subsequent hydrolysis.
  • Palladium-catalyzed borylation: Direct borylation of aryl halides using bis(pinacolato)diboron and a palladium catalyst, followed by hydrolysis.
  • Grignard reaction: Formation of an aryl Grignard reagent, followed by reaction with a borate ester and hydrolysis.

3-(3-Hydroxypropyl)phenylboronic acid and similar compounds have various applications:

  • Carbohydrate sensing: The ability to form reversible covalent bonds with diols makes these compounds useful for detecting and quantifying sugars .
  • Drug delivery: Phenylboronic acid-modified polymers can be used to create glucose-responsive drug delivery systems, particularly for insulin release .
  • Materials chemistry: These compounds can be incorporated into polymers and materials for various applications, including hydrogels and adhesives .
  • Organic synthesis: As building blocks in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Phenylboronic acids, including 3-(3-Hydroxypropyl)phenylboronic acid, are known to interact with various molecules:

  • Diols: They form reversible covalent bonds with diols, including sugars like glucose and fructose. The binding constants and specificity can be influenced by the substituents on the phenyl ring .
  • Proteins: Some phenylboronic acids can interact with specific amino acid residues in proteins, particularly serine and lysine.
  • Polymers: When incorporated into polymers, these compounds can create responsive materials that change properties based on environmental conditions, such as pH or the presence of specific molecules .

Similar Compounds

Several compounds share structural similarities with 3-(3-Hydroxypropyl)phenylboronic acid:

  • 4-(3-Hydroxypropyl)phenylboronic acid: An isomer with the hydroxypropyl group at the 4-position of the phenyl ring .
  • 3-Acetamidophenylboronic acid: Contains an acetamido group instead of the hydroxypropyl group .
  • 4-Methylcarbamoylphenylboronic acid: Features a methylcarbamoyl substituent .
  • 4-Formylphenylboronic acid: Has a formyl group as the substituent .
  • 2-Formylphenylboronic acid: Contains a formyl group at the 2-position, which can form an intramolecular interaction with the boron center .

The unique feature of 3-(3-Hydroxypropyl)phenylboronic acid is the combination of the boronic acid group with the 3-hydroxypropyl substituent. This structure may provide a balance of reactivity, solubility, and potential for further functionalization that distinguishes it from other phenylboronic acids.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID

Dates

Modify: 2023-08-16

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